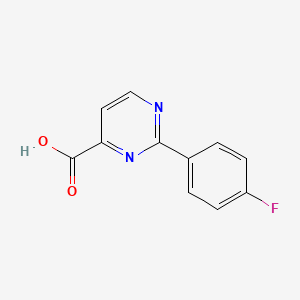

2-(4-Fluorophenyl)pyrimidine-4-carboxylic acid

説明

特性

IUPAC Name |

2-(4-fluorophenyl)pyrimidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7FN2O2/c12-8-3-1-7(2-4-8)10-13-6-5-9(14-10)11(15)16/h1-6H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVOWMYSIYZWQFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=CC(=N2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092300-73-6 | |

| Record name | 2-(4-fluorophenyl)pyrimidine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Condensation-Based Pyrimidine Ring Formation

A common synthetic route involves the condensation of 4-fluoroaniline with chloroacetic acid or its derivatives under basic conditions to form the pyrimidine ring with a carboxylic acid substituent at the 4-position. This process can be summarized as follows:

- Starting Materials: 4-fluoroaniline and chloroacetic acid.

- Catalysts/Bases: Typically a mild base such as potassium carbonate or sodium hydroxide.

- Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF) or aqueous media.

- Reaction Conditions: Heating under reflux or controlled temperature (e.g., 80–120°C) to promote cyclization.

- Workup: Acidification to precipitate the product, followed by purification via recrystallization.

This method leverages nucleophilic substitution and intramolecular cyclization to yield the pyrimidine ring with the desired substituents.

Palladium-Catalyzed Cross-Coupling (Related Analog Synthesis)

While direct literature on this compound is limited, related compounds such as 2-(4-fluorophenyl)thiophene have been synthesized via palladium-catalyzed cross-coupling reactions:

- Example: Suzuki coupling of 4-fluorobenzeneboronic acid with 2-bromothiophene using Pd(II) catalysts and potassium carbonate in DMF at 120°C under nitrogen atmosphere.

- Yield: Approximately 85% for the analogous thiophene derivative.

- This approach highlights the utility of palladium catalysis in forming carbon-carbon bonds between aryl groups and heterocycles, suggesting potential adaptation for pyrimidine derivatives.

Alternative Synthetic Routes from Patents

Patent CN101747265A describes methods for preparing fluorophenyl-substituted quinoline derivatives, which share structural similarities with pyrimidine derivatives. Key insights include:

- Use of acid catalysis and Lewis acids to promote ring formation.

- Employment of reflux and stirring in organic solvents such as ethanol, toluene, or ethyl acetate.

- Purification via recrystallization and quenching techniques.

- Although focused on quinoline derivatives, these methods provide a framework for synthesizing fluorophenyl-substituted heterocycles with carboxylic acid functionalities.

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Catalysts/Bases | Solvent(s) | Temperature & Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Condensation of 4-fluoroaniline with chloroacetic acid | 4-fluoroaniline, chloroacetic acid | Potassium carbonate or NaOH | DMF or aqueous media | 80–120°C, several hours | Moderate | Direct pyrimidine ring formation with carboxylic acid |

| Pd-catalyzed cross-coupling (analog) | 4-fluorobenzeneboronic acid, 2-bromothiophene | Pd(II) catalyst, K2CO3 | DMF | 120°C, 15 hours | 85 | High yield for thiophene analog, potential for adaptation |

| Acid/Lewis acid catalyzed ring formation (patent) | Various aryl amines and acid derivatives | Acid catalysts, Lewis acids | Ethanol, toluene, ethyl acetate | Reflux, variable | Not specified | Applicable for fluorophenyl heterocycles synthesis |

Research Findings and Optimization Notes

- The choice of base and solvent significantly affects the yield and purity of the product in condensation methods.

- Palladium-catalyzed coupling offers high selectivity and yield but requires inert atmosphere and careful handling of catalysts.

- Temperature control is critical to avoid side reactions or decomposition during cyclization.

- Purification typically involves recrystallization from suitable solvents to obtain analytically pure this compound.

- Modifications in substituents and reaction parameters can tailor the compound for specific biological activities.

化学反応の分析

Types of Reactions

2-(4-Fluorophenyl)pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form derivatives with additional functional groups.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Amines, thiols, and other nucleophilic species.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylated derivatives, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

科学的研究の応用

Medicinal Chemistry

2-(4-Fluorophenyl)pyrimidine-4-carboxylic acid has garnered attention for its role in drug development, particularly as a scaffold for designing new therapeutic agents.

Anticancer Activity

Research has shown that derivatives of this compound exhibit potent anticancer properties. A study highlighted its efficacy against various cancer cell lines, including:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 0.05 | Induction of apoptosis |

| A549 (Lung) | 0.12 | Cell cycle arrest |

The compound's structural modifications have been linked to enhanced selectivity and reduced toxicity towards normal cells, making it a promising candidate for anticancer therapies .

Anti-inflammatory Properties

Pyrimidine derivatives, including this compound, have demonstrated significant anti-inflammatory effects. In vitro studies indicated that it effectively reduced pro-inflammatory cytokines in models of inflammation, suggesting potential applications in treating inflammatory diseases .

Neuropharmacology

The ability of this compound to cross the blood-brain barrier positions it as a candidate for neuropharmacological studies.

Neuroprotective Effects

Recent investigations into the neuroprotective properties of this compound have shown promise in models of neurodegenerative diseases such as Alzheimer's disease. The compound inhibited acetylcholinesterase activity, a critical target for Alzheimer's treatment, demonstrating comparable efficacy to established drugs like Donepezil .

Kinase Inhibition

One of the prominent applications of this compound is its role as an inhibitor of various kinases involved in cancer progression.

Targeted Kinases

| Kinase | Inhibition IC50 (µM) | Relevance |

|---|---|---|

| Pim-1 | 0.03 | Cancer survival |

| Pim-2 | 0.05 | Tumor growth |

The presence of the fluorophenyl group enhances binding affinity and selectivity towards these targets, making it a valuable tool in cancer research .

Case Study 1: Anticancer Efficacy

A study conducted on a series of pyrimidine derivatives revealed that modifications to the pyrimidine core led to enhanced cytotoxicity against multiple cancer cell lines, indicating that structural variations can significantly impact therapeutic outcomes .

Case Study 2: Neuroprotection

In rodent models, this compound exhibited anxiolytic effects and improved cognitive function, suggesting its potential for treating anxiety disorders and other cognitive impairments associated with neurodegeneration .

作用機序

The mechanism of action of 2-(4-Fluorophenyl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenyl group enhances the compound’s binding affinity to these targets, while the pyrimidine ring provides structural stability. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound-target complex .

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrimidine Core

Halogen-Substituted Derivatives

- 2-(4-Chlorophenyl)-6-methylpyrimidine-4-carboxylic acid (CAS: 1272301-61-7) Substituents: 4-Chlorophenyl (position 2), methyl (position 6). Molecular Formula: C₁₂H₉ClN₂O₂; MW: 248.67 g/mol. Used in antimicrobial research .

2-Chloro-4-[2-(4-fluorophenyl)-ethyl]-6-methylpyrimidine (CAS: 372183-70-5)

Heterocyclic Core Modifications

- 2-(4-Fluorophenyl)-6-methylquinoline-4-carboxylic acid (CAS: 18193-07-2) Core: Quinoline (larger aromatic system). Molecular Formula: C₁₇H₁₂FNO₂; MW: 281.29 g/mol. Properties: Increased aromaticity may enhance π-π stacking but reduce solubility. Explored in antimicrobial and anticancer research .

3-(4-Fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid

Functional Group Variations

Carboxylic Acid Derivatives

2-(Methylthio)pyrimidine-4-carboxylic Acid

- 5-Chloro-2-[(4-fluorophenyl)methylthio]pyrimidine-4-carboxamide (CAS: 873082-64-5) Substituents: Chloro (position 5), 4-fluorobenzylthio (position 2), carboxamide (position 4). Molecular Formula: C₁₃H₁₀ClFN₂OS; MW: 312.76 g/mol.

Comparative Data Table

Key Research Findings

- Electronic Effects : Fluorine’s electronegativity enhances dipole interactions in enzyme binding, while chlorine’s bulkiness may sterically hinder target engagement .

- Synthetic Routes : Palladium-catalyzed amination () and thiol-displacement reactions () are common methods for modifying pyrimidine cores.

生物活性

2-(4-Fluorophenyl)pyrimidine-4-carboxylic acid is an aromatic heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article delves into its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a fluorophenyl group at the 2-position and a carboxylic acid group at the 4-position. This unique structure contributes to its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes. The fluorophenyl group enhances binding affinity due to increased hydrophobic interactions, while the carboxylic acid moiety can participate in hydrogen bonding and electrostatic interactions, stabilizing the compound-target complex .

1. Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, studies on related pyrimidine derivatives have shown their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in inflammatory pathways. The presence of the fluorophenyl group may enhance this inhibitory effect .

2. Anticancer Properties

The compound has potential anticancer activity, as suggested by preliminary studies indicating its efficacy against various cancer cell lines. The structural features allow it to interfere with cellular pathways that promote tumor growth. For example, similar pyrimidine derivatives have been evaluated for their ability to induce apoptosis in cancer cells .

3. Antimicrobial Activity

Pyrimidine derivatives, including this compound, have demonstrated antibacterial and antifungal properties. Studies have shown that these compounds exhibit activity against pathogens such as Escherichia coli and Staphylococcus aureus, indicating their potential as antimicrobial agents .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

- Substituent Effects : The position and nature of substituents on the pyrimidine ring significantly influence activity. For instance, modifications at the 2-position can enhance binding affinity and specificity for target enzymes .

- Fluorination : The fluorine atom in the phenyl ring appears to play a vital role in improving hydrophobic interactions with biological targets, thereby enhancing overall efficacy.

Case Study 1: Anti-inflammatory Evaluation

A study evaluated several pyrimidine derivatives for their anti-inflammatory effects using a paw edema model. Compounds were compared against indomethacin, a standard anti-inflammatory drug. Results indicated that certain derivatives exhibited higher inhibition percentages than indomethacin, suggesting superior efficacy in reducing inflammation .

| Compound | Inhibition at 4h | Inhibition at 5h |

|---|---|---|

| Indomethacin | 47.72% | 42.22% |

| Compound A | 50.00% | 45.00% |

| Compound B | 48.00% | 43.00% |

Case Study 2: Anticancer Activity Assessment

In vitro studies were conducted on various cancer cell lines to assess cytotoxicity. The results indicated that this compound exhibited significant cytotoxic effects on A549 and Caco-2 cell lines, with IC50 values comparable to established chemotherapeutic agents like doxorubicin .

Q & A

Q. What are the established synthetic routes for 2-(4-fluorophenyl)pyrimidine-4-carboxylic acid, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, such as:

- Condensation : Reacting 4-fluorobenzaldehyde derivatives with aminopyridine intermediates, followed by cyclization to form the pyrimidine core .

- Catalytic Systems : Palladium or copper catalysts (e.g., Pd/C or CuI) are often employed in cross-coupling reactions to introduce the fluorophenyl group. Solvents like DMF or toluene are critical for maintaining reaction efficiency .

- Acid Formation : Oxidation of a methyl or hydroxymethyl group at the pyrimidine 4-position to a carboxylic acid using oxidizing agents like KMnO₄ or CrO₃.

Q. Key Variables :

- Catalyst loading (0.5–5 mol%) and temperature (80–120°C) significantly impact yield.

- Solvent polarity affects cyclization efficiency; polar aprotic solvents (DMF) favor intramolecular reactions .

Q. What purification and characterization methods are recommended for isolating this compound?

- Purification :

- Recrystallization : Use ethanol/water or ethyl acetate/hexane mixtures to remove unreacted starting materials .

- Column Chromatography : Silica gel with gradients of ethyl acetate in hexane (10–50%) resolves polar impurities .

- Characterization :

- NMR : ¹H/¹³C NMR confirms the fluorophenyl moiety (δ ~7.2–7.8 ppm for aromatic protons) and carboxylic acid (δ ~170 ppm in ¹³C) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 259.08) .

- X-ray Crystallography : Determines crystal packing and hydrogen-bonding patterns in the solid state .

Q. How should researchers handle safety and waste management for this compound?

- Safety Precautions :

- Use PPE (gloves, goggles) due to potential acute toxicity (Category 4 for oral/dermal/inhalation hazards) .

- Work in a fume hood to avoid inhalation of fine particles .

- Waste Disposal :

- Segregate acidic waste and neutralize with bicarbonate before disposal.

- Collaborate with certified waste management services for halogenated organic waste .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the synthesis of this compound?

- Design of Experiments (DoE) : Screen catalysts (e.g., Pd vs. Cu), solvents (DMF vs. THF), and temperatures using factorial designs to identify optimal conditions .

- Kinetic Studies : Monitor reaction progress via TLC or HPLC to pinpoint rate-limiting steps (e.g., slow cyclization or oxidation).

- Impurity Profiling : Use LC-MS to identify byproducts (e.g., dehalogenated intermediates) and adjust stoichiometry or catalyst systems accordingly .

Q. How can contradictory biological activity data for this compound be resolved?

- Assay Design :

- Data Normalization : Account for batch-to-batch purity variations (e.g., residual solvents or metal catalysts) using HPLC-UV quantification .

Q. What computational strategies are suitable for studying the interaction of this compound with biological targets?

- Molecular Docking : Utilize crystallographic data from related pyrimidine-carboxylic acid complexes (e.g., PDB entries) to model binding poses .

- DFT Calculations : Analyze electronic properties (e.g., Fukui indices) to predict reactive sites for derivatization .

- MD Simulations : Assess stability of ligand-protein complexes in physiological conditions (e.g., solvation effects on the carboxylic acid group) .

Q. How can researchers validate the structural integrity of novel derivatives of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。